Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin
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Overview
Description
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is an intermediate compound used in the synthesis of epi-Canagliflozin, an epimeric impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 696.87 g/mol and a molecular formula of C39H49FO8S.
Preparation Methods
The synthesis of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin involves multiple steps The compound is prepared as an intermediate in the synthesis of epi-CanagliflozinThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is primarily used in scientific research as an intermediate in the synthesis of epi-Canagliflozin. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting diabetes and obesity.
Industry: Utilized in the production of specific chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is related to its role as an intermediate in the synthesis of epi-Canagliflozin. Epi-Canagliflozin, like Canagliflozin, inhibits the sodium/glucose cotransporter 2 (SGLT2), which is responsible for reabsorbing glucose in the kidneys. By inhibiting SGLT2, the compound helps reduce blood glucose levels in patients with type 2 diabetes.
Comparison with Similar Compounds
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is unique due to its specific structure and role as an intermediate in the synthesis of epi-Canagliflozin. Similar compounds include:
Canagliflozin: The parent compound, which is a well-known SGLT2 inhibitor.
Dapagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes.
Empagliflozin: A similar compound with a slightly different structure, also used as an SGLT2 inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C39H49FO8S |
---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-5-hydroxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H49FO8S/c1-22-11-12-24(19-25(22)20-27-17-18-29(49-27)23-13-15-26(40)16-14-23)31-30(41)33(48-36(44)39(8,9)10)32(47-35(43)38(5,6)7)28(46-31)21-45-34(42)37(2,3)4/h11-19,28,30-33,41H,20-21H2,1-10H3/t28-,30+,31-,32-,33-/m1/s1 |
InChI Key |
WXZCOEIRNWPQRT-SZHAOSHSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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